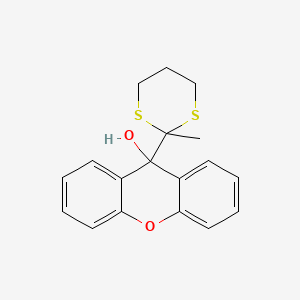![molecular formula C14H18O B12548701 {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene CAS No. 144675-80-9](/img/structure/B12548701.png)
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,6-dien-4-yloxy group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactive diene functionality, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hepta-1,6-dien-4-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the etherification reaction under milder conditions, reducing energy consumption and improving safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the diene moiety, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for epoxidation and dihydroxylation, respectively.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
- Various substituted benzene derivatives from electrophilic aromatic substitution.
Epoxides: and from oxidation.
Saturated ethers: from reduction.
Aplicaciones Científicas De Investigación
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of polymers and advanced materials due to its reactive diene functionality.
Mecanismo De Acción
The mechanism by which {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene exerts its effects depends on the specific application. In chemical reactions, the diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl ethers: Compounds like benzyl methyl ether or benzyl ethyl ether share the benzyl ether linkage but lack the diene functionality.
Diene compounds: Hepta-1,6-diene and other dienes are structurally similar but do not contain the benzene ring.
Uniqueness
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene is unique due to its combination of an aromatic benzene ring and a reactive diene moiety, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
144675-80-9 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
hepta-1,6-dien-4-yloxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-8-14(9-4-2)15-12-13-10-6-5-7-11-13/h3-7,10-11,14H,1-2,8-9,12H2 |
Clave InChI |
KIEGVGXUURCIAS-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC=C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
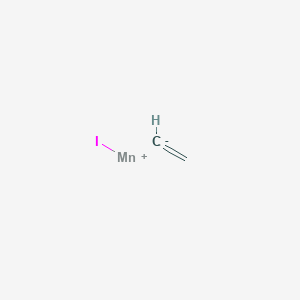
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
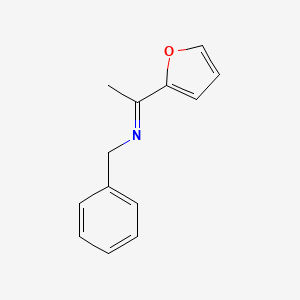
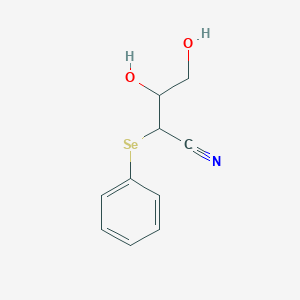
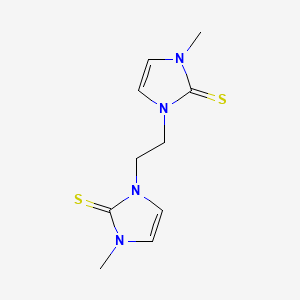

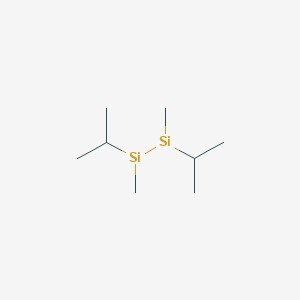
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
